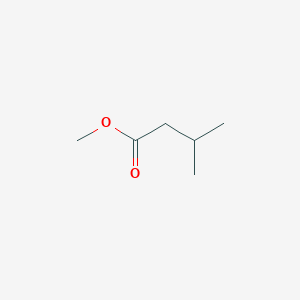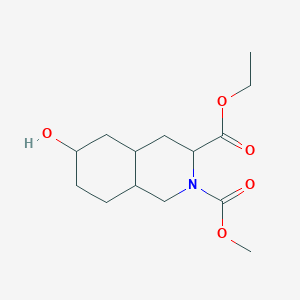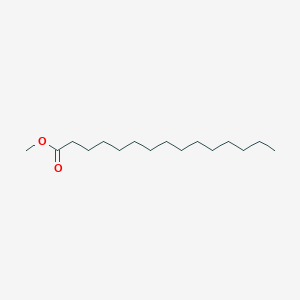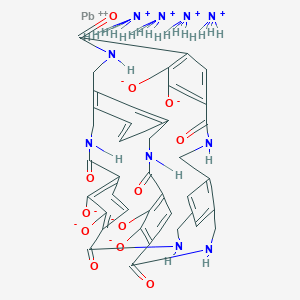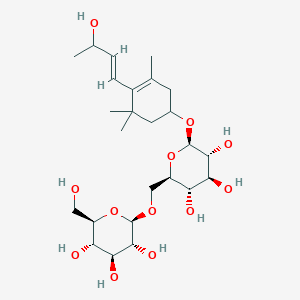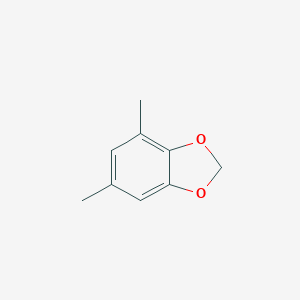
4,6-Dimethyl-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1,3-benzodioxole, also known as piperonyl acetone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid with a distinctive odor and is commonly used as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-1,3-benzodioxole is not well understood, but it is believed to function as a reagent in various chemical reactions. It has been shown to react with a variety of functional groups, including alcohols, amines, and carboxylic acids.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 4,6-Dimethyl-1,3-benzodioxole. However, it has been shown to have some antimicrobial properties and may have potential as a natural preservative in food products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,6-Dimethyl-1,3-benzodioxole in lab experiments is its ease of synthesis and availability. It is also relatively inexpensive compared to other organic compounds. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4,6-Dimethyl-1,3-benzodioxole. One area of interest is its potential use as a natural preservative in food products. Additionally, further investigation into its antimicrobial properties and potential as a pharmaceutical precursor could lead to new discoveries in the field of medicine. Finally, research into the mechanism of action of this compound could provide insight into its potential use in various chemical reactions.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1,3-benzodioxole has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is commonly used as a precursor in the synthesis of various compounds, including pharmaceuticals, fragrances, and insecticides. In addition, it has been investigated for its potential use as a flavoring agent in the food industry.
Propiedades
Número CAS |
125460-36-8 |
|---|---|
Nombre del producto |
4,6-Dimethyl-1,3-benzodioxole |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
4,6-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-4H,5H2,1-2H3 |
Clave InChI |
LBRNQJBOHXMZEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)OCO2)C |
SMILES canónico |
CC1=CC(=C2C(=C1)OCO2)C |
Sinónimos |
1,3-Benzodioxole, 4,6-dimethyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

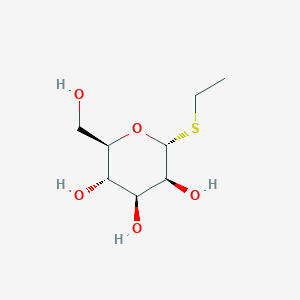
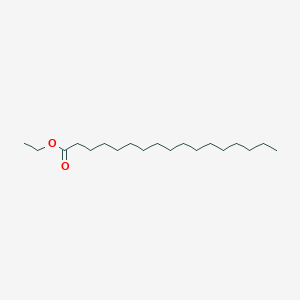
![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
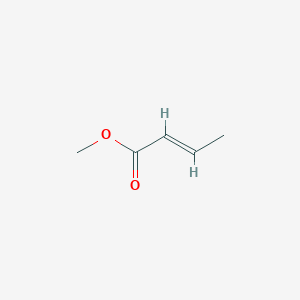
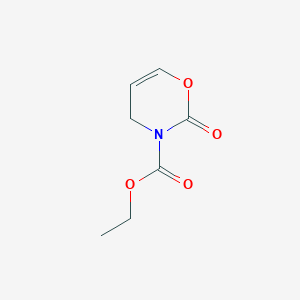
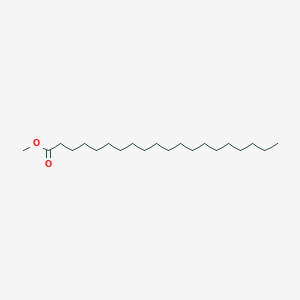
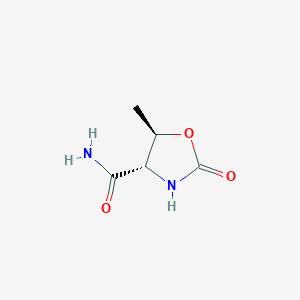
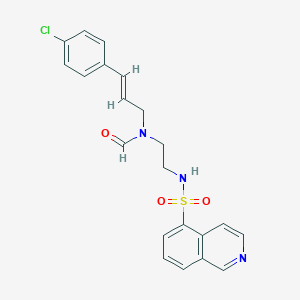
![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
